2,4-Oxazolidinedione, 5,5-dipropyl-
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Overview
Description
Preparation Methods
The synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- can be achieved through various methods. One common approach involves the reaction of dipropylglycolamide with ethyl chlorocarbonate in the presence of toluene . Another method includes the use of tetraethyl ammonium hydrogen carbonate (TEAHC) as a reagent, although this requires extremely anhydrous conditions . Industrial production methods often involve the use of dialkali salt intermediates for direct C-alkylation of 2,4-oxazolidinedione .
Chemical Reactions Analysis
2,4-Oxazolidinedione, 5,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinediones.
Scientific Research Applications
2,4-Oxazolidinedione, 5,5-dipropyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its use in the treatment of epilepsy and other neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5,5-dipropyl- involves the inhibition of specific molecular targets. For instance, oxazolidinediones are known to inhibit T-type calcium currents in thalamic neurons, which is crucial for their anticonvulsant effects . This inhibition reduces corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .
Comparison with Similar Compounds
2,4-Oxazolidinedione, 5,5-dipropyl- can be compared with other similar compounds such as:
Dimethadione: Another oxazolidinedione derivative with anticonvulsant properties.
Ethadione: Known for its use in the treatment of epilepsy.
Paramethadione: Similar in structure and used for its anticonvulsant effects.
Trimethadione: Widely used in the treatment of absence seizures.
These compounds share similar core structures but differ in their specific substituents, leading to variations in their pharmacological activities and applications.
Properties
CAS No. |
512-12-9 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5,5-dipropyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-5-9(6-4-2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
InChI Key |
BVTOXVHDKWVNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)O1)CCC |
Origin of Product |
United States |
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